molecular formula C12H19ClN2 B13467035 1-benzyl-N-methylpyrrolidin-3-aminehydrochloride

1-benzyl-N-methylpyrrolidin-3-aminehydrochloride

Cat. No.: B13467035
M. Wt: 226.74 g/mol
InChI Key: PWVRTDPGWXFFMH-UHFFFAOYSA-N
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Description

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of N-methylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The major products depend on the substituents used in the reaction.

Scientific Research Applications

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-benzyl-N-methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds such as:

    1-benzyl-3-methylpyrrolidin-3-amine: Similar structure but different substitution pattern.

    N-benzyl-N-methylpyrrolidin-3-amine: Similar structure but different functional groups.

    1-benzyl-3-methylpyrrolidine: Lacks the amine group, leading to different chemical properties.

The uniqueness of 1-benzyl-N-methylpyrrolidin-3-amine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-benzyl-N-methylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10H2,1H3;1H

InChI Key

PWVRTDPGWXFFMH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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